(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester
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Overview
Description
Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) in eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate then undergoes several enzymatic transformations involving TYW1, TYW2, TYW3, and TYW4, each contributing to the formation of the tricyclic core and subsequent modifications .
Industrial Production Methods: This involves the use of specific enzymes and cofactors to replicate the natural biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, tricyclic core formation, and methoxycarbonylation. These reactions are facilitated by enzymes such as TRM5, TYW1, TYW2, TYW3, and TYW4 .
Common Reagents and Conditions:
Methylation: S-adenosylmethionine (SAM) is commonly used as a methyl group donor.
Tricyclic Core Formation: This step involves the use of pyruvate and flavin mononucleotide (FMN) as cofactors.
Methoxycarbonylation: This reaction requires the presence of methoxycarbonyl transferase
Major Products: The major products formed during the biosynthesis of wybutosine include m1G37, yW-86, yW-72, yW-57, and finally, wybutosine .
Scientific Research Applications
Wybutosine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role in stabilizing codon-anticodon interactions makes it essential for studying protein synthesis and translation fidelity. Additionally, defects in tRNA modifications, including wybutosine, have been linked to various diseases, making it a valuable target for medical research .
Mechanism of Action
Wybutosine exerts its effects by stabilizing the codon-anticodon base pairing during the decoding process in the ribosome. This stabilization is crucial for accurate translation and protein synthesis. The molecular targets involved in this process include the enzymes TRM5, TYW1, TYW2, TYW3, and TYW4, which sequentially modify the G37 site of phenylalanine tRNA to form wybutosine .
Comparison with Similar Compounds
Wyosine (imG): A precursor in the biosynthesis of wybutosine.
7-Aminocarboxypropyl-demethylwyosine (yW-86): An intermediate in the wybutosine biosynthetic pathway.
7-Methylwyosine (mimG): Another derivative found in tRNA
Uniqueness: Wybutosine is unique due to its highly modified structure and its specific role in stabilizing codon-anticodon interactions. This makes it distinct from other tRNA modifications, which may not have the same level of complexity or functional specificity .
Properties
Molecular Formula |
C22H30N6O9 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl (2S)-4-[3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C22H30N6O9/c1-10-12(7-6-11(20(32)35-4)25-22(33)36-5)28-18(31)14-17(26(2)21(28)24-10)27(9-23-14)19-16(34-3)15(30)13(8-29)37-19/h9,11,13,15-16,19,29-30H,6-8H2,1-5H3,(H,25,33)/t11-,13+,15+,16+,19+/m0/s1 |
InChI Key |
UCBJXSHZICVSHI-KFAHYOAQSA-N |
Isomeric SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC)CC[C@@H](C(=O)OC)NC(=O)OC |
Canonical SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)OC)CCC(C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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